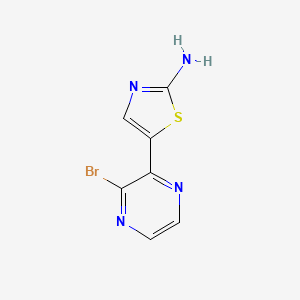

5-(3-Bromopyrazin-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN4S |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

5-(3-bromopyrazin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H5BrN4S/c8-6-5(10-1-2-11-6)4-3-12-7(9)13-4/h1-3H,(H2,9,12) |

InChI Key |

JCNRYNOAYCNWIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)C2=CN=C(S2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Bromopyrazin 2 Yl Thiazol 2 Amine and Advanced Analogs

General Approaches for 2-Aminothiazole (B372263) Scaffold Construction

The 2-aminothiazole ring is a prevalent structural motif in a multitude of biologically active compounds. nih.gov Consequently, numerous synthetic methods for its construction have been reported, with the Hantzsch thiazole (B1198619) synthesis and its variations being the most classical and widely utilized approach. nih.gov Modern adaptations often focus on one-pot procedures to improve efficiency and sustainability.

Hantzsch-Type Condensation Reactions and Derivatives

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone for the formation of the thiazole ring. The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). researchgate.net This method has been extensively studied and modified to improve yields and accommodate a wide range of substrates.

In a typical Hantzsch-type synthesis of a 2-aminothiazole, an α-halocarbonyl compound reacts with thiourea. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole ring. The versatility of this reaction allows for the synthesis of a diverse library of 2-aminothiazole derivatives by varying the substituents on both the α-haloketone and the thiourea.

Table 1: Examples of Hantzsch-Type Thiazole Synthesis

| α-Haloketone | Thioamide/Thiourea | Product | Reference |

| Phenacyl bromide | Thiourea | 2-Amino-4-phenylthiazole | researchgate.net |

| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | researchgate.net |

| 3-Bromo-2-pentanone | N-Methylthiourea | 2-(Methylamino)-4,5-dimethylthiazole | N/A |

Facile One-Pot Synthetic Procedures for Thiazole-2(3H)-imine Derivatives

To streamline the synthesis of 2-aminothiazole derivatives and avoid the isolation of potentially lachrymatory α-haloketone intermediates, facile one-pot procedures have been developed. These methods often involve the in situ generation of the α-haloketone from a corresponding ketone using a halogenating agent, which then directly reacts with thiourea in the same reaction vessel.

Common halogenating agents used in these one-pot syntheses include N-bromosuccinimide (NBS) and molecular iodine. For instance, a ketone can be treated with NBS in a suitable solvent, followed by the addition of thiourea to yield the desired 2-aminothiazole. This approach not only simplifies the experimental procedure but also enhances safety and reduces waste.

Bromopyrazine Moiety Introduction and Functionalization

The synthesis of brominated pyrazines can be achieved through various methods, including the diazotization of aminopyrazines followed by bromination. For example, 2-aminopyrazine (B29847) can be converted to 2-bromopyrazine. wikipedia.org The synthesis of more complex precursors like 2-amino-3-bromopyrazine (B41547) or 2,3-dibromopyrazine (B1314686) is also crucial for creating advanced analogs. The bromination of 2-aminopyrazine can be accomplished using reagents like N-bromosuccinimide. nbinno.com

The functionalization of these bromopyrazine precursors is often achieved through transition metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the pyrazine (B50134) ring.

Coupling Strategies for Pyrazine-Thiazole Hybrid Formation

The final and crucial step in the synthesis of 5-(3-Bromopyrazin-2-yl)thiazol-2-amine is the formation of the carbon-carbon bond between the pyrazine and thiazole rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and highly efficient method for the formation of C-C bonds. mdpi.com In the context of synthesizing pyrazine-thiazole hybrids, this reaction typically involves the coupling of a bromopyrazine derivative with a thiazole-boronic acid or boronate ester, or vice versa. The reaction is catalyzed by a palladium(0) complex in the presence of a base.

Table 2: Key Parameters in Suzuki-Miyaura Coupling for Heterocycle Synthesis

| Parameter | Description | Common Examples |

| Palladium Catalyst | Provides the active Pd(0) species for the catalytic cycle. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Base | Activates the boronic acid/ester for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes reactants and influences reaction rate and yield. | Toluene, Dioxane, DMF, Water mixtures |

Microwave-Assisted Synthetic Enhancements for Efficiency

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been increasingly applied to palladium-catalyzed cross-coupling reactions. mdpi.com Microwave irradiation can significantly accelerate the rate of reaction by efficiently heating the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

The application of microwave heating to the Suzuki-Miyaura coupling for the synthesis of pyrazine-thiazole hybrids can dramatically reduce reaction times from hours to minutes. This rapid and efficient heating can also minimize the formation of side products, simplifying the purification process. The combination of palladium catalysis and microwave assistance provides a powerful tool for the rapid and efficient synthesis of this compound and its analogs.

Chromatographic and Spectroscopic Techniques for Product Characterization

The verification of the chemical structure and the assessment of purity for the synthesized compound, this compound, and its analogs are critically dependent on a combination of modern chromatographic and spectroscopic techniques. These methods provide essential information regarding the molecular weight, structural framework, and purity of the final products.

Chromatographic Techniques

Chromatographic methods are fundamental for monitoring the progress of a reaction and for the purification of the final compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the conversion of reactants to products in real-time. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether), the disappearance of starting materials and the appearance of the product spot, identified by its unique retention factor (Rf), can be observed under UV light. semanticscholar.org

Column Chromatography: For purification, column chromatography is the standard method. The crude product is loaded onto a silica gel column and eluted with a solvent gradient, which separates the desired compound from unreacted starting materials and by-products. The fractions are collected and analyzed by TLC to pool the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound with high precision. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of organic solvents, such as acetonitrile (B52724) or methanol, and water. The purity is determined by the peak area percentage in the resulting chromatogram.

Spectroscopic Techniques

Following purification, a suite of spectroscopic methods is used to confirm the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts of the carbons in the ¹³C NMR spectrum, provide a detailed map of the compound's atomic connectivity. mdpi.com

¹H NMR: The spectrum for this compound would be expected to show distinct signals for the protons on the pyrazine and thiazole rings, as well as the amine group protons. For instance, the two protons on the pyrazine ring would appear as doublets, and the proton on the thiazole ring would likely be a singlet. The amine protons typically appear as a broad singlet. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbon atoms of the pyrazine and thiazole rings and the carbon atom bonded to the bromine. mdpi.com

Interactive Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.50 | d | Pyrazine-H |

| ~8.35 | d | Pyrazine-H |

| ~7.80 | s | Thiazole-H |

| ~7.20 | br s | -NH₂ |

Interactive Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~168.0 | Thiazole C-NH₂ |

| ~150.0 | Pyrazine C |

| ~145.0 | Pyrazine C |

| ~142.0 | Pyrazine C-Br |

| ~140.0 | Pyrazine C |

| ~138.0 | Thiazole C-H |

| ~115.0 | Thiazole C |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. researchgate.net Electrospray ionization (ESI) is a common technique used for this type of molecule. The mass spectrum for this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3400 cm⁻¹), C=N stretching within the aromatic rings (around 1600-1650 cm⁻¹), and C-Br stretching. semanticscholar.org

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the final compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula. mdpi.com

Anti-Cancer Potential and Cellular Pathway Modulation

Thiazole-containing compounds, including those hybridized with other heterocyclic rings, are a prominent scaffold in the design of new anti-cancer agents. nih.govresearchgate.net Their therapeutic potential stems from their ability to interfere with various cellular processes essential for the growth and survival of malignant cells.

Inhibition of Cellular Processes and Proliferation in Malignant Cell Lines

Derivatives of 2-aminothiazole have shown potent antiproliferative activity against a variety of human cancer cell lines. Research has demonstrated that these compounds can effectively inhibit the growth of tumors by inducing cell cycle arrest and apoptosis. researchgate.netmdpi.com

For instance, certain novel thiazole derivatives have been evaluated for their in vitro cytotoxic activity against breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.govmdpi.com Studies have reported that specific substitutions on the thiazole ring system can lead to significant cytotoxic effects. mdpi.com One study highlighted a thiazole derivative, compound 4c , which exhibited promising antiproliferative activity, particularly against the MCF-7 cell line. mdpi.com Another research effort identified compound 27 , a derivative of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide, as having strong inhibitory activity against HeLa cells with an IC₅₀ value of 1.6 ± 0.8 µM. nih.gov Similarly, thiazole-amino acid hybrid derivatives have shown moderate to strong cytotoxicity, with some compounds displaying IC₅₀ values ranging from 2.07 to 8.51 μM against A549, HeLa, and MCF-7 cell lines. nih.gov

| Compound Type | Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Thiazole Derivative (4c) | MCF-7 (Breast) & HepG2 (Liver) | Demonstrated promising cytotoxic activity | mdpi.com |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide (27) | HeLa (Cervical) | 1.6 ± 0.8 µM | nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide (27) | A549 (Lung) | Strong antiproliferative activity | nih.gov |

| Thiazole-Amino Acid Hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 μM | nih.gov |

Identification of Molecular Targets (e.g., Enzymes, Receptors)

The anti-cancer effects of pyrazine-thiazole and related hybrids are underpinned by their interaction with specific molecular targets crucial for cancer progression. One of the primary mechanisms involves the inhibition of protein kinases, which are key regulators of cell signaling pathways. For example, certain 4-aryl-thiazole-2-amines have been identified as potent inhibitors of Rho-associated kinases (ROCK), with the most active compound showing an IC₅₀ value of 20 nM. semanticscholar.org

Furthermore, studies have revealed that some thiazole derivatives can act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest. nih.gov Flow cytometric analysis of leukemia HL-60 cells treated with a promising thiazole compound revealed cell cycle arrest at the G2/M phase and apoptosis. researchgate.net This was accompanied by a four-fold increase in the concentration of caspase-3, a key executioner enzyme in apoptosis. researchgate.net Other identified targets include VEGFR-2, an important receptor in angiogenesis. mdpi.com The diverse range of molecular targets highlights the versatility of the thiazole scaffold in developing targeted anti-cancer therapies.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The 2-aminothiazole core is a privileged structure in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria, fungi, and viruses. nih.govnanobioletters.com

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Thiazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Synthesized compounds have been tested against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). nanobioletters.comnih.gov

In one study, a series of heteroaryl thiazole derivatives showed moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. nih.gov The most sensitive bacterium was identified as B. cereus, while E. coli was the most resistant. nih.gov Another study synthesized N-(thiazol-2-yl)benzenesulfonamide derivatives that displayed potent activity, with an isopropyl-substituted derivative showing a low MIC of 3.9 μg/mL against S. aureus. nih.gov Furthermore, some 5-methylthiazole (B1295346) based thiazolidinones exhibited notable antibacterial effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 29.8 to 433.5 μM. mdpi.com

| Compound Type | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Heteroaryl Thiazole Derivatives | Various Gram (+/-) | 0.17 to >3.75 mg/mL | nih.gov |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 μg/mL | nih.gov |

| 5-methylthiazole based thiazolidinones | MRSA, E. coli, P. aeruginosa (resistant) | 29.8–433.5 μM | mdpi.com |

| Substituted Thiazol-2-amine Derivatives | B. subtilis, S. aureus, E. coli | Significant activity observed | nanobioletters.com |

Antifungal Activity Against Fungal Pathogens

The antifungal potential of thiazole-based compounds has been well-documented against various human and plant pathogens. nih.govnih.gov Research has confirmed their activity against fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nanobioletters.com

A study on new heteroaryl thiazole derivatives found their antifungal activity to be generally better than their antibacterial effects, with MICs in the range of 0.06–0.47 mg/mL and Minimum Fungicidal Concentrations (MFC) between 0.11–0.94 mg/mL. nih.gov Another investigation into novel thiazolidin-4-one derivatives reported significant inhibition against C. albicans. nanobioletters.com Trisubstituted 2-amino-4,5-diarylthiazole derivatives have also been synthesized and tested, with one compound, 5a8 , showing anti-Candida albicans activity (MIC₈₀ = 9 μM) comparable to the standard drug fluconazole. nih.gov

| Compound Type | Fungal Strain | Activity Metric | Reference |

|---|---|---|---|

| Heteroaryl Thiazole Derivatives | Various fungi | MIC: 0.06–0.47 mg/mL | nih.gov |

| Trisubstituted 2-amino-4,5-diarylthiazole (5a8) | Candida albicans | MIC₈₀ = 9 μM | nih.gov |

| Substituted Thiazol-2-amine Derivatives | C. albicans, A. flavus, A. niger | Significant activity observed | nanobioletters.com |

| Thiazolidin-4-one Derivatives | Candida albicans | Significant inhibition | nanobioletters.com |

Antiviral Properties and Mechanism of Action

The thiazole scaffold is present in compounds exhibiting a broad spectrum of antiviral activities. nih.govktu.edu A class of compounds known as thiazolides, which are 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have shown particular promise. reading.ac.uk

Research has demonstrated the activity of thiazolides against hepatitis C virus (HCV) and hepatitis B virus (HBV). reading.ac.uk Nitazoxanide, a notable thiazolide, has performed well in clinical trials against HCV. reading.ac.uk Furthermore, novel aminothiazole derivatives have been synthesized and tested against the influenza A virus. One compound bearing a 4-trifluoromethylphenyl substituent showed significant antiviral activity against the PR8 influenza A strain, which was comparable to established drugs like oseltamivir (B103847) and amantadine. ktu.eduresearchgate.net Thiazolides have also demonstrated broad-spectrum activity against other viruses, including SARS-CoV-2. liverpool.ac.uk The mechanism of action for these compounds is still under investigation but is thought to involve interference with viral replication pathways. reading.ac.uk

Other Pharmacological Activities (e.g., Anti-inflammatory, Neuroprotective)

While research into the full pharmacological profile of pyrazine-thiazole hybrid compounds is ongoing, studies have begun to reveal a spectrum of biological activities beyond their primary investigated uses. The inherent structural characteristics of the fused heterocyclic system suggest potential interactions with various biological targets, leading to effects such as anti-inflammatory and neuroprotective activities. The hybridization of the pyrazine and thiazole moieties may produce synergistic effects, enhancing their therapeutic potential. ekb.egresearchgate.net

Anti-inflammatory Activity

The thiazole nucleus is a component of several known anti-inflammatory agents, such as meloxicam (B1676189) and fentiazac. globalresearchonline.net Consequently, novel synthetic derivatives incorporating this scaffold are frequently evaluated for their potential to modulate inflammatory pathways. Research has shown that certain pyrazine-modified derivatives exhibit a range of biological activities, including anti-inflammatory effects. researchgate.net

Studies on related heterocyclic compounds have identified promising anti-inflammatory potential. For instance, various thiazole and pyrazoline hybrids have demonstrated the ability to modulate signaling pathways and enzymatic activities crucial to cellular processes, including inflammation. ekb.eg Specific derivatives of thiazole-based hydrazides have been tested for their in vitro anti-inflammatory activity by assessing their ability to inhibit protein denaturation, a well-known cause of inflammation. nih.gov In these studies, some synthesized compounds showed better activity than others, with IC50 values indicating their potential to mitigate inflammatory responses. nih.gov

Furthermore, the design of hybrid molecules containing thiazole and other heterocyclic cores, such as pyrazolone, has led to the discovery of potent anti-inflammatory agents. nih.gov Some of these compounds have shown superior or equivalent in vivo anti-inflammatory activity compared to established drugs like diclofenac (B195802) and celecoxib (B62257), while also exhibiting potentially better gastric safety profiles. nih.govepa.gov The mechanism of action for many of these compounds involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade. epa.govnih.gov

| Compound Class | Tested Activity | Key Findings | Reference |

|---|---|---|---|

| Thiazole-based Hydrazides | In vitro anti-inflammatory (protein denaturation inhibition) | Several derivatives demonstrated significant inhibition of bovine serum albumin denaturation, with IC50 values ranging from 46.29 to 100.60 μg/mL. | nih.gov |

| Pyrazolyl Thiazolones | In vivo anti-inflammatory (formalin-induced paw edema) & COX-2/15-LOX inhibition | Showed activity patterns equivalent or superior to diclofenac and celecoxib. Some compounds had COX-2 inhibitory activities comparable to celecoxib (IC50 values of 0.09–0.14 µM). | nih.gov |

| Thiazole and Thiazolidene Hybrids | Dual COX-2 and 5-LOX inhibition | A lead compound showed COX-2 inhibitory potency equivalent to etoricoxib (B1671761) (IC50 = 0.07 µM) and significant 5-LOX inhibition (IC50 = 0.29 µM). | epa.gov |

| Fused Thiazole Derivatives | In vivo anti-inflammatory (carrageenan-induced edema) | Several novel synthesized compounds showed higher anti-inflammatory activity compared to standard drugs like ibuprofen (B1674241) and mefenamic acid. | researchgate.net |

Neuroprotective Activity

The potential for pyrazine-thiazole compounds to exert neuroprotective effects is an emerging area of interest. The thiazole ring is present in riluzole, an FDA-approved drug with neuroprotective properties used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com This has spurred investigations into novel thiazole derivatives for their potential in treating neurodegenerative and neurological disorders. mdpi.com

Research into related 2-aminothiazole structures has identified them as a promising class of therapeutic leads for prion diseases, a family of debilitating neurodegenerative disorders. nih.gov Structure-activity relationship (SAR) studies have focused on improving the potency and brain exposure of these compounds, leading to the identification of orally absorbed leads that achieve high concentrations in the brain. nih.govnih.gov For example, one analog demonstrated an EC50 of 0.94 µM in prion-infected neuroblastoma cells and reached a brain concentration of approximately 25 µM in mice after oral administration. nih.gov

Other studies have explored the neuroprotective effects of thiazole derivatives against ischemic neuronal damage. One such compound, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, was found to effectively protect against neuronal cell damage following ischemic events in the brain. nih.gov Its mechanism is believed to involve the regulation of the oxidation-reduction system, thereby increasing antioxidant capacity and protecting brain tissue from ischemia-induced injury. nih.gov More recent research has assessed thiazole-carboxamide derivatives as negative allosteric modulators of AMPA receptors, which are critical for excitatory neurotransmission. mdpi.com An imbalance in this system can lead to excitotoxicity and neurological diseases. mdpi.com Certain derivatives showed potent inhibition of AMPA receptor-mediated currents, suggesting a potential therapeutic role in neurological disturbances. mdpi.com

| Compound Class | Tested Activity / Target | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazoles | Antiprion activity in neuroblastoma cells | Lead compounds identified with EC50 values as low as 81 nM and high brain exposure in animal models. | nih.govnih.gov |

| 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | Neuroprotection against ischemic neuronal damage | Protected up to 68% of neurons from damage following ischemic insults in an animal model, likely via antioxidant mechanisms. | nih.gov |

| Thiazole-carboxamide Derivatives | Negative allosteric modulation of AMPA receptors | Potently inhibited AMPAR-mediated currents and enhanced deactivation rates, indicating potential for treating neurological disorders associated with excitotoxicity. | mdpi.com |

| New Pyrazolone Derivatives | Neuroprotection against PTZ-induced neuroinflammation | A lead compound ameliorated seizures, oxidative stress, and inflammatory cascades by regulating the NF-κB/TNF-α/ROS pathway. | nih.gov |

Conclusion

The strategic hybridization of pyrazine (B50134) and thiazole (B1198619) rings represents a fertile ground for the discovery of novel therapeutic agents. The foundational importance of these heterocycles in medicinal chemistry provides a strong rationale for their combination. While the specific compound 5-(3-Bromopyrazin-2-yl)thiazol-2-amine remains largely unexplored in existing literature, its molecular architecture suggests a significant potential for biological activity, particularly in the realm of oncology. The exploration of this and other novel pyrazine-thiazole hybrids is a promising endeavor that could expand the available chemical space for drug discovery and lead to the development of more effective treatments for complex diseases.

Computational Chemistry and in Silico Investigations

Molecular Docking for Ligand-Target Interactions

No specific molecular docking studies for 5-(3-Bromopyrazin-2-yl)thiazol-2-amine have been reported. This technique would typically be used to predict the binding orientation and affinity of the compound against various protein targets. For closely related bromopyrazine derivatives, docking studies have identified potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of enzymes like MMP-2 and MMP-9. nih.govresearchgate.net Such an analysis for the target compound would require selecting a relevant biological target and performing the docking calculations.

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

There are no available DFT calculation results for this compound. DFT studies are employed to understand the electronic structure, reactivity, and spectroscopic properties of a molecule. mdpi.comphyschemres.org This would involve calculating parameters like HOMO-LUMO energy gaps to assess chemical reactivity and stability, as well as predicting vibrational frequencies to compare with experimental infrared spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

The compound this compound has not been included in any published QSAR models. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov To perform a QSAR analysis, a dataset of structurally similar molecules with measured biological activities would be necessary to build a predictive model.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Specific MD simulations for this compound are not found in the literature. MD simulations are used to study the dynamic behavior of a molecule over time, providing insights into its conformational stability and the stability of its complex with a biological target. nih.govresearchgate.net For a related bromopyrazine compound, MD simulations have shown stable binding within the catalytic site of target enzymes. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Preclinical Optimization

While in silico ADME prediction is a common practice, specific results for this compound are not documented. Tools like SwissADME are often used to predict pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.comals-journal.comamazonaws.com These predictions help in the early-stage optimization of drug candidates.

Preclinical Pharmacological Assessment and Efficacy in Model Systems

In Vitro Screening Assays for Biological Target Modulation

The initial stages of preclinical assessment for a novel compound like 5-(3-Bromopyrazin-2-yl)thiazol-2-amine would involve a battery of in vitro screening assays to identify its biological targets. Thiazole-containing compounds are known to interact with a wide array of molecular targets, making this a critical step in elucidating their mechanism of action.

Derivatives of the 2-aminothiazole (B372263) scaffold are frequently evaluated for their kinase inhibitory activity. nih.govacs.org Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Screening panels would typically assess the compound's effect on a wide range of kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comscienceopen.com For instance, a series of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of CDK12, a key regulator of transcription. nih.gov Similarly, other thiazolyl-pyrazoline derivatives have shown significant inhibitory action against EGFR. scienceopen.com

Beyond kinases, other potential targets for thiazole (B1198619) compounds include enzymes like lipoxygenase and monoamine oxidase (MAO). nih.govnih.gov For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were identified as selective and reversible inhibitors of human MAO-B, a target relevant to neurodegenerative diseases. nih.gov The screening process often involves biochemical assays, such as radioligand binding assays or fluorescence-based enzymatic assays, to quantify the compound's inhibitory potency (often expressed as Ki or IC₅₀ values) against purified target proteins. acs.orgnih.gov

Cell-Based Antiproliferative and Cytotoxicity Evaluations

Following target identification, the next step involves assessing the compound's effects on whole cells. Cell-based assays are fundamental to determining the antiproliferative and cytotoxic potential of thiazole derivatives against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cell viability and is frequently employed in these evaluations. mdpi.commdpi.com

Numerous studies have documented the potent cytotoxic effects of novel thiazole analogs across a spectrum of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and colon (HCT-116) cancers. nih.govnih.govmdpi.comnih.gov The results of these assays are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. For example, one study on novel 1,3-thiazole analogues found that compound 4 (2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetyl hydrazine) exhibited a potent IC₅₀ of 5.73 µM against the MCF-7 breast cancer cell line. mdpi.com Another investigation of 5-aryl-1,3,4-thiadiazole derivatives revealed that several compounds had IC₅₀ values in the low micromolar range against both MCF-7 and HepG2 cells. mdpi.com

The data below, compiled from studies on various thiazole derivatives, illustrates the typical range of activities observed in cell-based assays.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,3-Thiazole Analogue (Compound 4) | MCF-7 | Breast | 5.73 | mdpi.com |

| 1,3-Thiazole Analogue (Compound 4) | MDA-MB-231 | Breast | 12.15 | mdpi.com |

| Thiazolyl-Pyrazoline (Compound 7g) | A549 | Lung | 3.92 | scienceopen.com |

| Thiazolyl-Pyrazoline (Compound 7m) | T-47D | Breast | 0.75 | scienceopen.com |

| Thiazole-pyrrolotriazinone hybrid | HepG2 | Liver | Significant Cytotoxicity | nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27) | HeLa | Cervical | 1.6 | nih.gov |

Mechanistic Investigations into Cellular Pathways and Signaling

To understand how a compound like this compound exerts its cytotoxic effects, mechanistic studies are performed. These investigations delve into the compound's impact on cellular processes and signaling pathways. A common technique is flow cytometry, which is used to analyze the cell cycle distribution of cancer cells following treatment.

Research on related thiazole compounds has shown they can induce cell cycle arrest at different phases. For instance, inhibition of CDK4/6 by a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative led to an accumulation of cells in the G1 phase. acs.org Other thiazole analogs have been found to cause cell cycle arrest in the S and G2/M phases. mdpi.commdpi.com

In addition to cell cycle arrest, induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. This can be assessed by measuring the levels of key apoptotic proteins. Studies on thiazole derivatives have demonstrated their ability to modulate the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. mdpi.comrsc.org This shift ultimately leads to the activation of caspases (such as caspase-3 and caspase-9), the executioner enzymes of apoptosis. mdpi.comrsc.org For example, a novel 1,3-thiazole analog, BTHP, was shown to significantly elevate the levels of p53, Bax, caspase-3, and cytochrome c while suppressing Bcl-2 expression in an in vivo model. rsc.org Furthermore, mechanistic studies on the CDK12 inhibitor H63 revealed it could alter the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, leading to DNA damage and cell death. nih.gov

Efficacy Studies in Relevant In Vivo Preclinical (Animal) Models

Promising results from in vitro and cell-based assays lead to the evaluation of a compound's efficacy in living organisms, typically in rodent models of human cancer. These in vivo studies are crucial for determining if a compound can inhibit tumor growth in a complex biological system.

A standard approach involves using xenograft models, where human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. For example, a potent and selective CDK4/6 inhibitor, compound 83 (a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative), caused marked inhibition of tumor growth in an MV4-11 acute myeloid leukemia mouse xenograft model following repeated oral administration. acs.org

Another relevant model is the Ehrlich Ascites Carcinoma (EAC) model. In a recent study, the 1,3-thiazole analog BTHP was administered to EAC-bearing mice. The treatment significantly reduced the viable EAC cell count by 38% and increased the lifespan of the mice by 131.25% compared to untreated controls. rsc.org Similarly, prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles have been shown to significantly retard the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. nih.gov These studies provide critical proof-of-concept for the therapeutic potential of the thiazole scaffold in a whole-animal setting.

Future Research Trajectories and Innovations in Pyrazine Thiazole Chemistry

Rational Design of Novel Pyrazine-Thiazole Architectures with Enhanced Selectivity

The rational design of new chemical entities with high selectivity for their biological targets is a cornerstone of modern drug discovery. For pyrazine-thiazole scaffolds like 5-(3-Bromopyrazin-2-yl)thiazol-2-amine, future design strategies will be heavily influenced by computational modeling and a deep understanding of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Insights: Systematic modifications to the core structure of this compound can provide crucial insights into the structural requirements for biological activity. Key areas for modification include the bromine substituent on the pyrazine (B50134) ring, the amine group on the thiazole (B1198619) ring, and the linkage between the two heterocyclic systems. For instance, replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly impact the compound's electronic properties and, consequently, its binding affinity to target proteins. researchgate.netnih.gov

Computational and In Silico Approaches: Molecular docking studies are instrumental in predicting the binding modes of pyrazine-thiazole derivatives within the active sites of various enzymes or receptors, such as protein kinases. researchgate.netnih.gov For example, the nitrogen and sulfur atoms of the thiazole ring are known to form hydrogen bonds with amino acid residues in the active sites of protein kinases. nih.gov By employing in silico tools, researchers can design libraries of virtual compounds based on the this compound scaffold and prioritize the synthesis of candidates with the most promising predicted binding energies and interaction profiles. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of candidates with favorable pharmacokinetic properties. researchgate.netnih.gov

Table 1: Key Structural Modifications and Their Potential Impact on Selectivity

| Structural Modification on this compound | Rationale for Enhanced Selectivity | Potential Target Class |

|---|---|---|

| Replacement of the bromo group with various substituents | Modulate electronic and steric properties to fit specific binding pockets. | Protein Kinases, Dihydrofolate Reductase |

| Substitution on the thiazole-2-amine group | Introduce additional interaction points (e.g., hydrogen bond donors/acceptors) to engage with specific residues. | EGFR, HER-2 |

Advanced Mechanistic Delineation through Omics Technologies

Understanding the precise mechanism of action of a drug candidate is crucial for its development and for predicting potential side effects. Omics technologies, including genomics, proteomics, and metabolomics, offer a holistic approach to elucidating the cellular pathways modulated by compounds like this compound. biobide.comebrary.net

Genomics and Transcriptomics: By analyzing changes in gene expression profiles in cells treated with a pyrazine-thiazole compound, transcriptomics can identify the genes and signaling pathways that are upregulated or downregulated. mdpi.com This can provide clues about the compound's primary targets and its broader cellular effects.

Proteomics: Proteomics is a powerful tool for the direct identification of protein targets. chimia.ch Techniques such as chemical proteomics, which involves using a modified version of the drug molecule to "pull down" its binding partners from cell lysates, can definitively identify the proteins that physically interact with the compound. nih.gov Furthermore, shotgun proteomics can be employed to analyze changes in the proteome of cells upon drug treatment, revealing downstream effects on protein expression and post-translational modifications. mdpi.com

Metabolomics: Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. By studying the metabolic perturbations caused by a pyrazine-thiazole derivative, researchers can gain insights into its effects on cellular metabolism, which is often dysregulated in diseases like cancer. mdpi.com

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Application in Pyrazine-Thiazole Research | Expected Insights |

|---|---|---|

| Genomics/Transcriptomics | Analysis of gene expression changes in treated cells. | Identification of modulated signaling pathways. |

| Proteomics | Direct identification of protein binding partners. | Confirmation of drug targets and off-targets. |

Exploration of New Therapeutic Areas for Pyrazine-Thiazole Hybrid Compounds

The structural versatility of pyrazine-thiazole hybrids suggests that their therapeutic potential may extend beyond currently explored areas. While many heterocyclic compounds are investigated for their anticancer and antimicrobial properties, there is a growing interest in their application to other diseases. numberanalytics.comnumberanalytics.com

Neurodegenerative Disorders: Recent research has highlighted the potential of heterocyclic compounds, including pyrazoline derivatives, as therapeutic agents for neurodegenerative diseases like Alzheimer's. nih.govopenmedicinalchemistryjournal.com The ability of these compounds to interact with various biological targets, including enzymes and receptors in the central nervous system, makes them attractive candidates for further investigation in this area.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazine-thiazole hybrids have shown promise as antibacterial and antifungal agents. researchgate.netekb.eg Future research could focus on optimizing these compounds to combat specific resistant strains and exploring their potential as antiviral or antiparasitic agents.

Immunotherapy: Modulating the immune system is a rapidly growing area of therapeutic development. Heterocyclic compounds have the potential to be used in immunotherapy to treat a range of diseases, including cancer and autoimmune disorders. numberanalytics.com The ability of pyrazine-thiazole derivatives to interact with key signaling molecules in immune cells could be a fruitful area of future research.

Table 3: Potential New Therapeutic Areas for Pyrazine-Thiazole Compounds

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

|---|---|---|

| Neurodegenerative Diseases | Ability to cross the blood-brain barrier and interact with CNS targets. | Acetylcholinesterase, Monoamine Oxidase |

| Drug-Resistant Infections | Novel mechanisms of action against resistant microbial strains. | Dihydrofolate Reductase, Bacterial Kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.